N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S/c1-21-8-3-4-10(22-2)9(7-8)13(20)17-15-19-18-14(23-15)11-5-6-12(16)24-11/h3-7H,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPOMPMREJPBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide typically involves multiple steps. One common approach is the condensation of 5-bromothiophene-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then cyclized with an appropriate reagent to form the oxadiazole ring. Finally, the oxadiazole derivative is coupled with 2,5-dimethoxybenzoyl chloride under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide exhibit a range of biological activities:
- Antimicrobial Properties : The presence of the oxadiazole ring is linked to antimicrobial effects against various pathogens. Studies on related compounds have shown efficacy against bacterial and fungal infections.
- Anticancer Activity : The bromothiophene component may enhance the compound's interactions with cancer cell targets. Research on similar oxadiazole derivatives has indicated potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds containing oxadiazole structures have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of related oxadiazole derivatives. Results indicated that these compounds effectively inhibited cell proliferation in breast cancer cell lines through apoptosis induction mechanisms . this compound's structure suggests it may exhibit similar or enhanced activities due to the presence of the bromothiophene moiety.
Case Study 2: Antimicrobial Efficacy
Research on compounds with oxadiazole rings showed promising results against Gram-positive and Gram-negative bacteria. The incorporation of bromine in this compound could potentially enhance its antimicrobial potency .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Oxadiazole + Benzamide | Anticancer |
| Compound B | Thiophene + Oxadiazole | Antimicrobial |
| This compound | Bromothiophene + Oxadiazole + Dimethoxybenzamide | Anticancer, Antimicrobial |
The table illustrates how the unique combination of structural features in this compound may contribute to its distinct biological profile compared to other compounds.
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromothiophene moiety may interact with biological receptors or enzymes, while the oxadiazole ring could contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole and Thiazole/Thiophene Moieties
Compound 7c–7f ()
These derivatives share a 1,3,4-oxadiazole core but are substituted with aminothiazole and methylphenyl groups. Key differences include:
- Molecular Weight : 375–389 g/mol (vs. 410.24 g/mol for the target compound).
- Functional Groups: Methylphenyl and aminothiazole substituents (vs. bromothiophene and dimethoxybenzamide).
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (4j) ()
Thiadiazole and Thiazole Derivatives
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide ()
- Core Structure : 1,3,4-thiadiazole (vs. oxadiazole in the target compound).
- Substituents : Methoxyphenyl groups (vs. bromothiophene and dimethoxybenzamide).
- Biological Relevance: Known for insecticidal and fungicidal activities .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
- Molecular Features : Chlorothiazole and difluorobenzamide (vs. bromothiophene and dimethoxybenzamide).
Comparative Analysis: Key Data Table
Research Findings and Implications
- Steric Considerations : The dimethoxybenzamide group may introduce steric hindrance, affecting solubility and interaction with enzymes (e.g., PFOR inhibition in ) .
- Biological Potential: While direct activity data for the target compound is unavailable, structurally related compounds exhibit antimicrobial, insecticidal, and enzyme-inhibitory properties .
Biological Activity
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, alongside synthesis methods and case studies.
Chemical Structure and Properties
The compound features a unique structure that integrates a bromothiophene moiety with an oxadiazole ring and a dimethoxybenzamide group. Its chemical formula is with a molecular weight of approximately 368.17 g/mol. The presence of the oxadiazole ring is crucial as it contributes to the biological activity of the compound.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | 32 µg/mL |
| Related oxadiazole derivative | Antifungal | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
A study involving human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM after 48 hours of treatment.
Cytotoxicity Studies
Cytotoxicity assessments indicate that while the compound exhibits potent biological activity against pathogens and cancer cells, it also needs to be evaluated for toxicity against normal cells. In vitro tests on L929 mouse fibroblast cells revealed that at lower concentrations (up to 50 µM), the compound did not significantly affect cell viability. However, at higher concentrations (100 µM), cytotoxic effects were observed.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: The oxadiazole ring may interact with enzymes critical for microbial survival or cancer cell proliferation.
- Cell Membrane Disruption: The lipophilic nature of the bromothiophene moiety could facilitate penetration into bacterial membranes or cancer cell membranes.
- Apoptosis Induction: The compound may activate intrinsic apoptotic pathways in cancer cells.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of Oxadiazole Ring: Using appropriate reagents such as hydrazine derivatives and carbonyl compounds.
- Bromination: Introducing the bromothiophene group via bromination reactions.
- Final Coupling Reaction: Reacting the oxadiazole with dimethoxybenzoyl chloride to form the final product.
Q & A
Q. What are the standard synthetic routes for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves: (i) Cyclization of a substituted hydrazide with carbon disulfide to form the oxadiazole ring . (ii) Coupling the oxadiazole intermediate with 5-bromothiophene-2-carboxylic acid derivatives via nucleophilic substitution or amide bond formation . (iii) Introducing the 2,5-dimethoxybenzamide group using coupling agents like EDC/HOBt .
- Optimization : Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, bromothiophene protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds stabilizing the oxadiazole ring) .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Assays :
- Enzyme Inhibition : Test against targets like tyrosine kinases or PFOR enzymes using spectrophotometric assays (e.g., NADH oxidation rates) .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Approach :
- ADME Prediction : Use tools like SwissADME to predict solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability .
- Molecular Docking : Simulate binding to biological targets (e.g., kinase ATP-binding pockets) to prioritize substituent modifications .
- Case Study : Modifying the methoxy groups to trifluoromethyl or halogenated analogs may enhance membrane permeability .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Analysis Framework :
- Assay Conditions : Compare solvent systems (DMSO vs. aqueous buffers) and cell viability endpoints (e.g., ATP vs. resazurin assays) .
- Structural Analogues : Evaluate bioactivity trends in derivatives (e.g., bromine vs. chlorine substitution on thiophene) .
- Target Selectivity : Use kinase profiling panels to identify off-target effects .
Q. How can the compound’s mechanism of action be elucidated using advanced biochemical techniques?
- Methods :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified enzymes .
- Western Blotting : Assess downstream signaling pathways (e.g., phosphorylation status of MAPK/ERK) .
- Metabolomics : Track metabolite changes in treated cells via LC-MS to identify disrupted pathways .
Q. What synthetic strategies improve regioselectivity during oxadiazole ring formation?
- Solutions :
- Catalytic Systems : Use Cu(I) catalysts to direct cyclization toward 1,3,4-oxadiazole over 1,2,4-isomers .
- Microwave-Assisted Synthesis : Reduce side reactions and enhance yield (e.g., 80% yield in 30 mins vs. 12 hrs conventional heating) .
Q. How do steric and electronic effects of substituents influence its reactivity in nucleophilic substitutions?
- Case Study :
- Steric Effects : Bulky groups (e.g., adamantyl) on the oxadiazole ring hinder amide bond formation .
- Electronic Effects : Electron-withdrawing groups (e.g., bromine on thiophene) increase electrophilicity, enhancing reactivity in Suzuki couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
